molecular formula C9H7ClO2S2 B3389009 2-Methyl-1-benzothiophene-3-sulfonyl chloride CAS No. 90273-31-7

2-Methyl-1-benzothiophene-3-sulfonyl chloride

Cat. No.: B3389009
CAS No.: 90273-31-7
M. Wt: 246.7 g/mol
InChI Key: OPIFKAGXIKNRIR-UHFFFAOYSA-N
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Description

2-Methyl-1-benzothiophene-3-sulfonyl chloride is an organic compound with the molecular formula C9H7ClO2S2 and a molecular weight of 246.74 g/mol . It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-benzothiophene-3-sulfonyl chloride can be synthesized through the reaction of 2-methylbenzo[b]thiophene with sulfuryl chloride in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at a temperature range of 0°C to 85°C over a period of approximately 2.8 hours. The product is then isolated through extraction with ethyl acetate and purified by flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method involving sulfuryl chloride and DMF can be scaled up for industrial purposes. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-benzothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include electrophiles such as halogens and acylating agents.

    Nucleophilic substitution: Reagents such as amines and alcohols are commonly used under mild to moderate conditions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonate esters: Formed through nucleophilic substitution with alcohols.

Scientific Research Applications

2-Methyl-1-benzothiophene-3-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the development of biologically active compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of potential therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-1-benzothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom adjacent to the sulfur atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-benzothiophene-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The presence of the methyl group at the 2-position and the sulfonyl chloride group at the 3-position provides distinct chemical properties compared to other benzothiophene derivatives .

Properties

IUPAC Name

2-methyl-1-benzothiophene-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2S2/c1-6-9(14(10,11)12)7-4-2-3-5-8(7)13-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFKAGXIKNRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2S1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90273-31-7
Record name 2-methyl-1-benzothiophene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sulfuryl chloride (9.5 mmoles, 0.76 ml) was added to a stirred solution of dimethylformamide (DMF; 11.2 mmoles, 0.87 ml) at 0° C., and the resulting feint yellow solution was stirred for 20 min at 0° C. 2-Methylbenzo[b]thiophene (5.6 mmoles, 0.83 g) was then added, the reaction mixture was diluted with 2 ml of DMF, and then heated to 85° C. After 2.5 hrs at 85° C., the brown reaction mixture was cooled to ambient temperature and added to ice (≈100 ml). The aqueous phase was extracted with ethyl acetate (100 ml), and the organic phase was dried (MgSO4), filtered and concentrated to collect an orange-brown solid. Flash chromatography (4% ethyl acetate/hexanes) provided 0.89 g (64%) of 2-methylbenzo[b]thiophene-3-sulfonyl chloride as a yellow solid.
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
solvent
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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